8-azaspiro[4.5]decan-2-one hydrochloride
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Overview
Description
8-azaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H15NOClH It is a spiro compound, characterized by a bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-azaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in a controlled environment to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 8-azaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of Raney nickel are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
8-azaspiro[4.5]decan-2-one hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spiro structure but with an oxygen atom in place of one of the carbon atoms.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with additional functional groups that confer different properties.
Uniqueness: 8-azaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spiro structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2613384-09-9 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
8-azaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-1-2-9(7-8)3-5-10-6-4-9;/h10H,1-7H2;1H |
InChI Key |
IVLJZALWTHQVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1=O.Cl |
Purity |
95 |
Origin of Product |
United States |
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